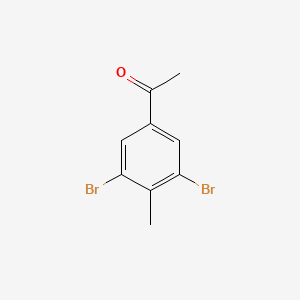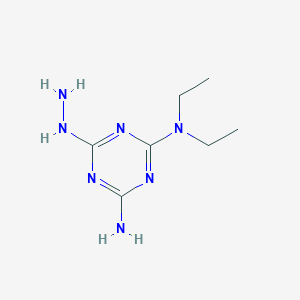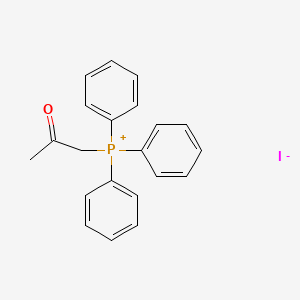
Acetonyltriphenylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonyltriphenylphosphonium iodide is an organophosphorus compound that features a triphenylphosphonium group attached to an acetonyl moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction. It is a white to light yellow crystalline solid that is soluble in hot water and various organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetonyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with acetonyl chloride in the presence of a base such as sodium iodide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Acetonyltriphenylphosphonium iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions:
Reagents: Sodium iodide, triphenylphosphine, acetonyl chloride, dichloromethane.
Conditions: Room temperature, organic solvents, and sometimes the presence of a base.
Major Products:
Alkenes: Formed through Wittig reactions.
Substituted Phosphonium Salts: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Acetonyltriphenylphosphonium iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It has been investigated for its potential antimicrobial properties and its role in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials through its role in various organic reactions.
Mécanisme D'action
The primary mechanism of action for acetonyltriphenylphosphonium iodide in organic synthesis involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can readily react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets in this process are typically aldehydes and ketones, and the pathway involves the formation and subsequent reaction of the ylide .
Comparaison Avec Des Composés Similaires
Acetonyltriphenylphosphonium chloride: Similar in structure but with a chloride ion instead of iodide.
Acetonyltriphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.
Uniqueness: Acetonyltriphenylphosphonium iodide is unique due to its specific reactivity and solubility properties, which can make it more suitable for certain reactions compared to its chloride and bromide counterparts. The iodide ion can also influence the reaction conditions and outcomes, making it a valuable reagent in specific synthetic applications.
Propriétés
Numéro CAS |
65602-18-8 |
|---|---|
Formule moléculaire |
C21H20IOP |
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
2-oxopropyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C21H20OP.HI/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 |
Clé InChI |
VFKIBTLHGDESLT-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)
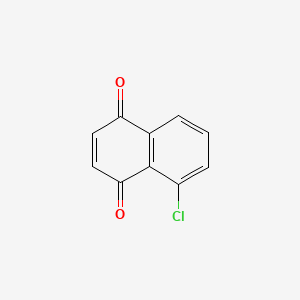
![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)

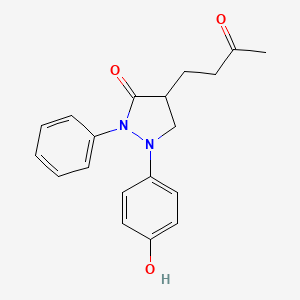
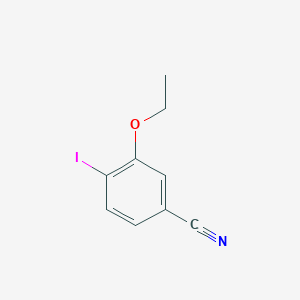
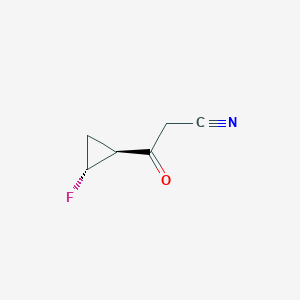
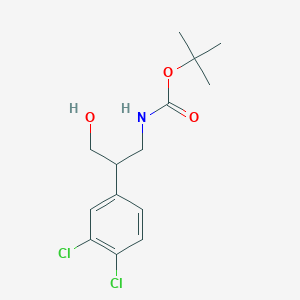

![2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)


